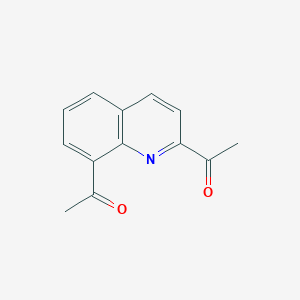

2,8-Diacetylquinoline

Description

This compound is a quinoline derivative featuring methyl substituents at the 2- and 8-positions. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol and a boiling point of 255.3°C at 760 mmHg . The IUPAC Standard InChIKey (BELFSAVWJLQIBB-UHFFFAOYSA-N) and CAS registry number (1463-17-8) confirm its structural identity .

Properties

IUPAC Name |

1-(8-acetylquinolin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-8(15)11-5-3-4-10-6-7-12(9(2)16)14-13(10)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJPRHTMFJPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC2=C(C=CC=C2C(=O)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Diacetylquinoline can be synthesized through various methods. One common approach involves the acetylation of 2,6-dichloro-1,4-benzoquinone. This reaction typically requires an acetylating agent such as acetic anhydride, and a catalyst like sulfuric acid to facilitate the reaction . The reaction conditions often include heating the mixture to a specific temperature to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2,8-Diacetylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can convert the acetyl groups into carboxyl groups.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,8-dicarboxyquinoline, while reduction can produce 2,8-dihydroxyquinoline .

Scientific Research Applications

2,8-Diacetylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-diacetylquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several quinoline derivatives with substituents at the 2- and 8-positions. Below is a detailed comparison:

2,8-Dimethylquinoline vs. 2,8-Dichloro-4-methylquinoline

2,8-Dimethylquinoline vs. 2,8-Quinolinediol

2,8-Dimethylquinoline vs. 2,8-Dichloroquinoline-3-carboxaldehyde

Research Findings and Key Observations

Substituent Effects on Physical Properties: Methyl groups in 2,8-Dimethylquinoline reduce polarity, resulting in lower boiling points compared to hydroxyl- or chloro-substituted analogs . Chloro substituents (e.g., in 2,8-Dichloro-4-methylquinoline) increase molecular weight and may enhance electrophilic aromatic substitution reactivity .

Structural Impact on Applications: 2,8-Quinolinediol’s hydroxyl groups make it a candidate for metal chelation or pharmaceutical intermediates, whereas 2,8-Dimethylquinoline is more suited for hydrophobic applications . The aldehyde group in 2,8-Dichloroquinoline-3-carboxaldehyde provides a reactive site for synthesizing Schiff bases or heterocyclic compounds .

Discrepancies in Reported Data: cites a boiling point of 376.7 K (103.5°C) for 2,8-Dimethylquinoline under reduced pressure (0.007 bar), while reports 255.3°C at 760 mmHg. This discrepancy underscores the need to specify experimental conditions when comparing physicochemical data .

Biological Activity

2,8-Diacetylquinoline (DAQ) is a derivative of quinoline that has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and biological mechanisms of DAQ, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of two acetyl groups at the 2 and 8 positions of the quinoline ring. Its synthesis typically involves the acetylation of quinoline or its derivatives using acetic anhydride or acetyl chloride under controlled conditions. Recent advances in synthetic methodologies have improved yields and purity, facilitating further biological evaluations.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that DAQ demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Anticancer Activity

Research indicates that DAQ possesses anticancer properties, particularly against various cancer cell lines. For instance, in vitro studies have demonstrated that DAQ induces apoptosis in human breast cancer cells (MCF-7) and colon cancer cells (HCT116). The compound's ability to inhibit cell proliferation is attributed to its interference with the cell cycle and induction of oxidative stress.

- Case Study : A study evaluated the effect of DAQ on MCF-7 cells, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Antiviral Activity

Recent investigations into the antiviral properties of DAQ have shown promising results against viruses such as dengue virus and influenza virus. The compound appears to inhibit viral replication at early stages of infection.

- Research Findings : In a study evaluating DAQ against dengue virus serotype 2 (DENV2), the compound exhibited an IC50 of 3.03 µM with a selectivity index (SI) greater than 5, indicating potential as an antiviral agent without significant cytotoxicity to host cells.

Structure-Activity Relationships (SAR)

The biological activity of DAQ is influenced by its structural features. Modifications to the quinoline ring or the acetyl groups can enhance or diminish its pharmacological effects. For example, increasing lipophilicity through additional alkyl substitutions has been shown to improve antimicrobial potency.

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Enhanced lipophilicity and activity |

| Electron-withdrawing groups | Improved anticancer efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.